molecular formula C6H13KNO10P2Zn+3 B12768761 Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt CAS No. 73384-95-9

Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt

Cat. No.: B12768761
CAS No.: 73384-95-9
M. Wt: 425.6 g/mol
InChI Key: QTBDNNIXXOKETI-UHFFFAOYSA-N
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Description

Properties

CAS No.

73384-95-9

Molecular Formula

C6H13KNO10P2Zn+3

Molecular Weight

425.6 g/mol

IUPAC Name

potassium;zinc;2-[carboxymethyl(1,1-diphosphonoethyl)amino]acetic acid

InChI

InChI=1S/C6H13NO10P2.K.Zn/c1-6(18(12,13)14,19(15,16)17)7(2-4(8)9)3-5(10)11;;/h2-3H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17);;/q;+1;+2

InChI Key

QTBDNNIXXOKETI-UHFFFAOYSA-N

Canonical SMILES

CC(N(CC(=O)O)CC(=O)O)(P(=O)(O)O)P(=O)(O)O.[K+].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt typically involves the reaction of glycine derivatives with phosphonic acid derivatives under controlled conditions. The reaction may require catalysts and specific pH conditions to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phosphonate groups.

    Reduction: Reduction reactions could target the carboxymethyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phosphonic acid derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a chelating agent to bind metal ions, facilitating various catalytic and analytical processes.

Biology

In biological research, it might be employed to study metal ion interactions with biological molecules, potentially offering insights into enzyme functions and metabolic pathways.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as metal chelation therapy for heavy metal poisoning.

Industry

Industrially, it could be used in water treatment, agriculture, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt exerts its effects would likely involve chelation of metal ions. This interaction could influence various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, Potassium Salt (CAS 84196-12-3)
  • Key Differences :
    • Metal Coordination : Lacks zinc, reducing its stability in environments requiring transition-metal binding .
    • Solubility : Higher water solubility due to the absence of zinc, making it more suitable for aqueous formulations .
    • Applications : Likely used in detergents or as a standalone chelating agent, unlike the zinc variant, which may target specialized industrial uses .
Glyphosate (N-(phosphonomethyl)glycine; CAS 1071-83-6)
  • Structural Contrast: Glyphosate has a single phosphonomethyl group, whereas the target compound includes diphosphonoethyl and carboxymethyl groups, enhancing chelation capacity .
  • Environmental Impact: Glyphosate is extensively studied for ecotoxicity; the zinc salt’s environmental persistence remains uncharacterized .
Glyphosine (N,N-bis(phosphonomethyl)glycine)
  • Functional Groups: Bis-phosphonomethyl substituents instead of carboxymethyl/diphosphonoethyl groups .

Data Tables

Table 1: Structural and Functional Comparison
Compound Name CAS Number Key Functional Groups Solubility (Water) Stability Applications
Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, K-Zn salt 73384-95-9 Carboxymethyl, diphosphonoethyl, Zn Moderate High (Zn chelation) Chelation, Industry
Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, K salt 84196-12-3 Carboxymethyl, diphosphonoethyl High Moderate Detergents, Chelation
Glyphosate 1071-83-6 Phosphonomethyl High Moderate Herbicide
Glyphosine 2439-99-8 Bis-phosphonomethyl Moderate High Plant growth regulation

Research Findings and Implications

  • Target Compound: The zinc ion in Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt likely improves its chelation efficiency for heavy metals compared to non-metallated analogs . However, its environmental fate and toxicity profile are understudied compared to glyphosate .
  • Analog Limitations : The potassium-only variant (CAS 84196-12-3) may lack the thermal stability required for high-temperature industrial processes, limiting its utility .

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